molecular formula C5H10O3 B3416764 1,4-Anhydro-2-deoxy-D-ribitol CAS No. 91547-59-0

1,4-Anhydro-2-deoxy-D-ribitol

Cat. No. B3416764
CAS RN: 91547-59-0
M. Wt: 118.13 g/mol
InChI Key: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
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Description

“1,4-Anhydro-2-deoxy-D-ribitol” is a monosaccharide with the formula C5H10O3 and a molecular weight of 118.13 . It is also known by other names such as “1,2-DIDEOXY-D-RIBOFURANOSE” and "(2R,3S)-2-(hydroxymethyl)tetrahydrofuran-3-ol" . It appears as a pale amber oil .


Synthesis Analysis

The synthesis of “1,4-Anhydro-2-deoxy-D-ribitol” involves several steps. One key step is the elimination of the nucleobase from thymidine to afford glycal . A number of catalysts for this reaction were tested, resulting in an improved and scalable synthesis . The resulting glycal is then hydrogenated to afford the 1,2-dideoxyribose derivative .


Molecular Structure Analysis

The molecular structure of “1,4-Anhydro-2-deoxy-D-ribitol” is represented by the InChI string: InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 . This indicates the presence of five carbon atoms, ten hydrogen atoms, and three oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“1,4-Anhydro-2-deoxy-D-ribitol” is a pale amber oil . It has a molecular weight of 118.13 .

Scientific Research Applications

Synthesis of Nuclease-Resistant siRNAs

This compound has been used in the synthesis of nuclease-resistant small interfering RNAs (siRNAs). siRNAs are a powerful tool for silencing gene expression at the post-transcriptional level. The siRNAs possessing aromatic compounds at their 3’-overhang regions were found to be more potent than the siRNAs without the 3’-overhang regions .

Inhibition of Hepatitis C Virus Replication

The siRNAs possessing the aromatic compounds at their 3’-overhang region could be used to inhibit hepatitis C virus (HCV) replication. This shows the potential of this compound in antiviral research .

Improvement of Nuclease Resistance of siRNAs

The siRNAs possessing the aromatic compounds at their 3’-overhang region were found to be more resistant to nucleolytic degradation by snake venom phosphodiesterase (SVPD) (a 3’-exonuclease) than natural RNAs .

Synthesis of Abasic Deoxyribonucleoside

An abasic deoxyribonucleoside, 1,2-dideoxy-d-ribofuranose (dRH), was synthesized via elimination of nucleobase from thymidine. This method is practical and reliable for synthesizing dRH .

Synthesis of Oligonucleotides

To synthesize oligonucleotides bearing dRH by the standard phosphoramidite solid-phase method, dRH was converted to the corresponding phosphoramidite derivative and linked to a solid support (controlled pore glass resin) .

Synthesis of Ribozymes

1,2-Dideoxyribose 5-O-succinate, a component of solid support employed in the synthesis of ribozymes, was synthesized from thymidine. The key step was elimination of nucleobase from 2 to afford glycal 3 .

properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOSDAEGJTOIQ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919665
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Anhydro-2-deoxy-D-ribitol

CAS RN

91121-19-6, 91547-59-0
Record name 1,2-Dideoxyribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dideoxyribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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